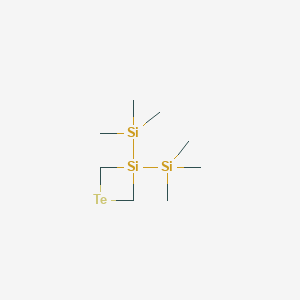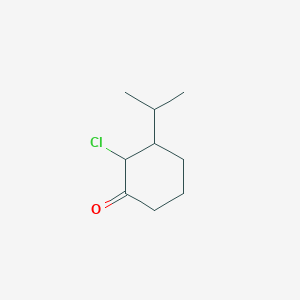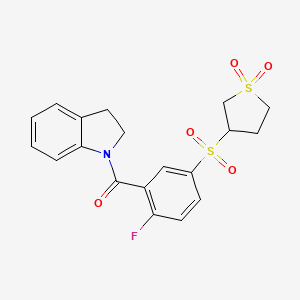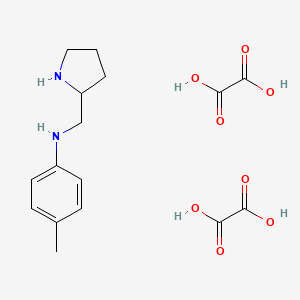
3,3-Bis(trimethylsilyl)-1,3-tellurasiletane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(trimethylsilyl)-1,3-tellurasiletane: is a unique organosilicon compound that features both silicon and tellurium atoms within its structure. This compound is of interest due to its potential applications in various fields of chemistry and materials science. The presence of trimethylsilyl groups imparts stability and unique reactivity to the molecule, making it a valuable subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(trimethylsilyl)-1,3-tellurasiletane typically involves the reaction of tellurium-containing precursors with silicon-based reagents. One common method includes the reaction of tellurium tetrachloride with trimethylsilyl chloride in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Bis(trimethylsilyl)-1,3-tellurasiletane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Tellurium dioxide and other tellurium oxides.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various organosilicon and organotellurium compounds.
Aplicaciones Científicas De Investigación
Chemistry: 3,3-Bis(trimethylsilyl)-1,3-tellurasiletane is used as a precursor in the synthesis of complex organosilicon and organotellurium compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: Research into the biological and medicinal applications of this compound is ongoing. Its potential as a therapeutic agent or a diagnostic tool is being explored due to the unique properties imparted by the tellurium and silicon atoms.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including semiconductors and specialized coatings. Its stability and reactivity make it suitable for applications in electronics and materials science.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(trimethylsilyl)-1,3-tellurasiletane involves its interaction with various molecular targets. The trimethylsilyl groups provide steric protection, while the tellurium atom can participate in redox reactions. The compound can interact with enzymes and other proteins, potentially altering their activity and function. The exact pathways and molecular targets are still under investigation, but the unique combination of silicon and tellurium atoms is believed to play a crucial role in its biological activity.
Comparación Con Compuestos Similares
- 3,3-Bis(trimethylsilyl)-1,3-disiletane
- 3,3-Bis(trimethylsilyl)-1,3-germasiletane
- 3,3-Bis(trimethylsilyl)-1,3-stannasiletane
Comparison: Compared to these similar compounds, 3,3-Bis(trimethylsilyl)-1,3-tellurasiletane is unique due to the presence of the tellurium atom. This imparts different reactivity and stability characteristics, making it suitable for specific applications where other compounds may not be as effective. The tellurium atom also provides unique redox properties that are not present in the silicon, germanium, or tin analogs.
Propiedades
Número CAS |
918905-21-2 |
|---|---|
Fórmula molecular |
C8H22Si3Te |
Peso molecular |
330.1 g/mol |
Nombre IUPAC |
trimethyl-(3-trimethylsilyl-1,3-tellurasiletan-3-yl)silane |
InChI |
InChI=1S/C8H22Si3Te/c1-9(2,3)11(7-12-8-11)10(4,5)6/h7-8H2,1-6H3 |
Clave InChI |
NRZNAJVSKYCHCS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si]1(C[Te]C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Nitro-3-[(propan-2-yl)oxy]aniline](/img/structure/B12627874.png)
![N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide](/img/structure/B12627887.png)
![[(1-Methylcyclohexyl)oxy]benzene](/img/structure/B12627893.png)

methanone](/img/structure/B12627897.png)






![5-benzyl-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627934.png)
![3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol](/img/structure/B12627947.png)
